molecular formula C12H23NO4 B1587361 Di-tert-butyl iminodiacetate CAS No. 85916-13-8

Di-tert-butyl iminodiacetate

Cat. No.: B1587361
CAS No.: 85916-13-8
M. Wt: 245.32 g/mol
InChI Key: SMXMBXPLRFTROI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-tert-butyl iminodiacetate is a secondary amine . It primarily targets the synthesis of various compounds, including multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives .

Mode of Action

It is known to act as a reagent in the synthesis of the aforementioned compounds . Its interaction with its targets results in the formation of these complex structures.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of the compounds mentioned above . The downstream effects of these pathways lead to the formation of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of the compounds it targets for synthesis . These include multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Safety and Hazards

Di-tert-butyl iminodiacetate may cause skin and eye irritation. Proper protective measures should be taken during handling .

Future Directions

Research on the applications of Di-tert-butyl iminodiacetate in drug development, materials science, and catalysis could provide valuable insights for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodiacetate can be synthesized through the reaction of iminodiacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl iminodiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Di-tert-butyl iminodiacetate is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability compared to other iminodiacetates. This makes it particularly useful in reactions requiring high stability and selectivity .

Properties

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMBXPLRFTROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402803
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85916-13-8
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-T-BUTYL IMINODIACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of t-butylglycine (1.40 g, 10.67 mmol) in acetonitrile (20 mL) cooled to 0° C. was added ethyldisopropylamine (1.86 mL, 10.67 mmol) and t-butyl bromoacetate (1.57 mL, 10.67 mmol). The resulting solution was stirred for 24 h at room temperature. The mixture was concentrated to dryness in vacuo, water was added and the solution was extracted with dichloromethane (3×70 mL). The combined organic phases were washed with brine (70 mL), dried over Na2SO4 and concentrated to dryness in vacuo. The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes) to give the compound 14 (0.88 g, 33.6%). 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 18H), 3.30 (s, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
33.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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